4-(Difluoromethyl)-2,3,6-trifluoropyridine
Overview
Description
Mechanism of Action
Target of Action
It’s worth noting that difluoromethylated compounds have been used in the synthesis of various pharmaceuticals .
Mode of Action
Difluoromethyl groups have been used in various chemical reactions, including difluoromethylation processes based on X–CF2H bond formation . The difluoromethyl group can significantly influence the parent molecule’s reactivity and lipophilicity .
Biochemical Pathways
It’s known that metabolic pathways are a linked series of chemical reactions occurring within a cell, where the products of one reaction act as the substrates for subsequent reactions .
Pharmacokinetics
Difluoromethyl groups have been observed to enhance the lipophilicity and metabolic stability of compounds, which are critical considerations in drug design .
Result of Action
Difluoromethylated compounds have shown potential in various biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties .
Action Environment
The action of 4-(Difluoromethyl)-2,3,6-trifluoropyridine can be influenced by various environmental factors. For instance, the reaction outcomes of difluoromethyl-substituted cinnamic esters were found to be restricted by the reaction environment .
Biochemical Analysis
Biochemical Properties
4-(Difluoromethyl)-2,3,6-trifluoropyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of fluorine atoms in its structure enhances its lipophilicity and metabolic stability, making it a valuable tool in medicinal chemistry and drug design. This compound can interact with enzymes such as cytochrome P450, influencing their catalytic activity and potentially leading to the formation of reactive intermediates. Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, this compound can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcriptional machinery, leading to changes in the expression levels of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of reactive species. Over time, this compound may undergo degradation, leading to the formation of metabolites that can have different biological activities. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enhancing metabolic stability and modulating enzyme activity. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s effects become pronounced only above certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For example, it can be transported across cell membranes by specific transporters, and once inside the cell, it can bind to intracellular proteins that influence its localization and accumulation. The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcriptional machinery, or to the mitochondria, where it can influence metabolic processes. The localization of this compound can be dynamic, changing in response to cellular conditions and signaling events .
Preparation Methods
The synthesis of 4-(Difluoromethyl)-2,3,6-trifluoropyridine typically involves difluoromethylation and trifluoromethylation reactions. One common method is the direct C-H difluoromethylation of pyridines using difluorocarbene reagents. This process can be catalyzed by metals such as silver or copper under mild conditions . Another approach involves the use of electrophilic, nucleophilic, and radical difluoromethylation methods to introduce the difluoromethyl group into the pyridine ring . Industrial production methods often employ scalable and efficient processes to ensure high yields and purity of the compound.
Chemical Reactions Analysis
4-(Difluoromethyl)-2,3,6-trifluoropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield partially or fully reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one or more fluorine atoms in the pyridine ring.
Cross-Coupling: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form various functionalized pyridine derivatives.
Scientific Research Applications
4-(Difluoromethyl)-2,3,6-trifluoropyridine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used as a building block for designing drugs with enhanced metabolic stability and bioavailability.
Materials Science: The compound’s unique properties make it suitable for developing advanced materials with specific electronic and optical characteristics.
Comparison with Similar Compounds
4-(Difluoromethyl)-2,3,6-trifluoropyridine is unique due to the presence of both difluoromethyl and trifluoromethyl groups in the pyridine ring. Similar compounds include:
4-(Trifluoromethyl)-2,3,6-trifluoropyridine: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
4-(Difluoromethyl)-2,3,5-trifluoropyridine: Similar structure but with a different substitution pattern, leading to variations in reactivity and applications.
4-(Difluoromethyl)-2,3,6-trifluorobenzene: A benzene analogue with different electronic properties due to the absence of the nitrogen atom in the ring.
Properties
IUPAC Name |
4-(difluoromethyl)-2,3,6-trifluoropyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5N/c7-3-1-2(5(9)10)4(8)6(11)12-3/h1,5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOPHCULLXILBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)F)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701266567 | |
Record name | 4-(Difluoromethyl)-2,3,6-trifluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701266567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84940-49-8 | |
Record name | 4-(Difluoromethyl)-2,3,6-trifluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84940-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Difluoromethyl)-2,3,6-trifluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701266567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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